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molecular formula C8H10O3S B8568358 2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

2-(5-(2-Hydroxyethyl)thiophen-2-yl)acetic acid

Cat. No. B8568358
M. Wt: 186.23 g/mol
InChI Key: FIINLNVECWKVTA-UHFFFAOYSA-N
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Patent
US09133185B2

Procedure details

A solution of 2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-thienyl]acetonitrile (3.0 g, 10.7 mmol) in ethanol (30 mL) was added to a stirred solution of potassium hydroxide (1.2 g, 21.4 mmol) in water (30 mL). The resultant mixture was stirred at 100° C. for 4 h. The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (30 mL) and brine (30 mL). The aqueous layer was cooled with ice and acidified with concentrated HCl until pH 1 was reached. The aqueous solution was then extracted with ethyl acetate (3×30 mL). The combine organic phases were washed with brine (30 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to give the title compound as a yellow solid (1.35 g, 68%) which was used in the next step without further purification.
Name
2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-thienyl]acetonitrile
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][C:11]1[S:15][C:14](CC#N)=[CH:13][CH:12]=1)(C(C)(C)C)(C)C.[OH-:19].[K+].[CH2:21]([OH:23])[CH3:22]>O>[OH:23][CH2:21][CH2:22][C:14]1[S:15][C:11]([CH2:10][C:9]([OH:8])=[O:19])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-thienyl]acetonitrile
Quantity
3 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1=CC=C(S1)CC#N
Name
Quantity
1.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (30 mL) and brine (30 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled with ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
The combine organic phases were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=C(S1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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